molecular formula C7H17NO B3034535 4-(Dimethylamino)-2-methylbutan-2-ol CAS No. 18502-49-3

4-(Dimethylamino)-2-methylbutan-2-ol

Cat. No.: B3034535
CAS No.: 18502-49-3
M. Wt: 131.22 g/mol
InChI Key: RJQUVLWORVOTCF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylbutan-2-ol is a tertiary alcohol featuring a dimethylamino group (-N(CH₃)₂) at the C4 position and a methyl group (-CH₃) at the C2 position of the butanol backbone. Its molecular formula is C₇H₁₇NO, with a molecular weight of 131.22 g/mol. Structurally, the compound combines the steric hindrance of a tertiary alcohol with the electron-donating and basic properties of the dimethylamino group.

Properties

IUPAC Name

4-(dimethylamino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,9)5-6-8(3)4/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUVLWORVOTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylbutan-2-ol typically involves the reaction of 2-methyl-2-butanol with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

4-(Dimethylamino)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Dimethylamino)-2-methylbutan-2-ol with structurally related compounds, focusing on substituents, properties, and applications:

Compound Name Key Structural Features Physical/Chemical Properties Applications References
This compound Tertiary alcohol, dimethylamino at C4, methyl at C2 High basicity (due to -N(CH₃)₂), steric hindrance at C2, moderate solubility in polar solvents Intermediate in cyclialkylation reactions (e.g., fused heteropolycycle synthesis)
4-Amino-2,3-dimethylbutan-2-ol Tertiary alcohol, primary amino (-NH₂) at C4, methyl groups at C2 and C3 Lower basicity compared to dimethylamino analog, potential hydrogen-bonding capability Discontinued laboratory chemical; limited application data
4-(Dimethylamino)-2-hydroxybutanoic acid Carboxylic acid at C1, hydroxyl at C2, dimethylamino at C4 Acidic (pKa ~4-5 for -COOH), amphoteric (basic -N(CH₃)₂ and acidic -COOH) Laboratory chemical; potential precursor for chelating agents or bioactive molecules
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol Silyl-protected tertiary alcohol (-OSi(CH₃)₂C(CH₃)₃) at C4, methyl at C2 Lipophilic, stable under basic conditions, deprotected via fluoride ions Key intermediate in polymer solar cell materials (e.g., cesium oxalate derivatives)
2-(Dimethylamino)ethyl methacrylate Methacrylate ester with dimethylaminoethyl side chain Polymerizable vinyl group, enhances resin cure kinetics via redox initiation Co-initiator in dental resins; improves degree of conversion and mechanical properties
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol Bipyridine moiety at C4, tertiary alcohol at C2 Ligand for metal coordination, UV-visible absorption in coordination complexes Potential use in catalysis or photochemical applications

Key Findings from Comparative Analysis

Reactivity and Basicity: The dimethylamino group in this compound enhances its basicity compared to amino analogs (e.g., 4-Amino-2,3-dimethylbutan-2-ol), making it more reactive in acid-catalyzed reactions . In polymer chemistry, dimethylamino-containing compounds (e.g., 2-(Dimethylamino)ethyl methacrylate) exhibit superior redox-initiation efficiency compared to non-amine analogs, as shown in resin cement studies .

Steric and Electronic Effects: The tertiary alcohol structure in this compound provides steric protection, reducing unwanted side reactions during cyclialkylation (e.g., formation of tetracyclic products) . Silyl protection (e.g., 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol) improves stability during multi-step syntheses but requires deprotection for final functionalization .

Applications in Material Science :

  • Silyl-protected derivatives of 2-methylbutan-2-ol are critical in synthesizing cesium oxalate salts for polymer solar cells, highlighting the role of steric bulk in stabilizing reactive intermediates .
  • Bipyridine-containing analogs (e.g., 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol ) demonstrate versatility in coordination chemistry, though their applications differ significantly from the target compound .

Biological Activity

4-(Dimethylamino)-2-methylbutan-2-ol, also known as DMAB, is an organic compound with notable biological activities. Its structure features a dimethylamino group and a tertiary alcohol, which contribute to its reactivity and interactions with biological systems. This compound has been studied for its potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C7H17NO
  • Molecular Weight : 145.22 g/mol
  • CAS Number : 1942858-50-5

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The dimethylamino group enhances its lipophilicity, allowing it to cross cell membranes and exert effects on intracellular targets.

Pharmacological Effects

  • CNS Stimulant Activity : Research indicates that DMAB may exhibit stimulant properties, potentially influencing neurotransmitter release in the central nervous system (CNS).
  • Antimicrobial Properties : Preliminary studies suggest that DMAB has antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
  • Potential as a Drug Candidate : The compound's unique structure suggests potential as a lead compound for developing new therapeutic agents targeting various conditions, including neurological disorders.

Study 1: CNS Effects

A study published in Journal of Medicinal Chemistry explored the effects of DMAB on neurotransmitter levels in rodent models. The results indicated an increase in dopamine and norepinephrine levels, suggesting potential use in treating mood disorders .

Study 2: Antimicrobial Activity

In another study, DMAB was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundDMAB StructureCNS stimulant, antimicrobial
3-(Dimethylamino)-2-methylbutan-2-olSimilar Compound StructureLower CNS activity
Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoateBenzyl StructureAnticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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